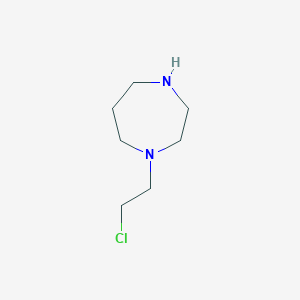
1-(2-Chloroethyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a chloroethyl group attached to a diazepane ring
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide, while oxidation with hydrogen peroxide forms the corresponding oxide .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-1,4-diazepane involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
The molecular targets of this compound include guanine bases in DNA, which are particularly susceptible to alkylation. The formation of DNA cross-links prevents the separation of DNA strands, thereby inhibiting cell division and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-1,4-diazepane can be compared with other similar compounds, such as:
Carmustine: An alkylating agent used in chemotherapy that also forms DNA cross-links.
Chlormethine: Another alkylating agent that binds to DNA and prevents cell duplication.
Semustine: A compound that causes DNA denaturation and inhibits DNA strand separation.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Further research is needed to fully explore its potential and expand its applications in various fields.
Eigenschaften
CAS-Nummer |
59044-47-2 |
|---|---|
Molekularformel |
C7H15ClN2 |
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1,4-diazepane |
InChI |
InChI=1S/C7H15ClN2/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-7H2 |
InChI-Schlüssel |
RTDFZXQWSIAAAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















